2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione
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Description
The compound “2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a triazolo ring, a benzothiazol ring, and an isoindole dione ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which are part of this compound, have profound importance in drug design, discovery, and development .Scientific Research Applications
Anticancer Activity
Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as anticancer . The structure of the compound suggests it could potentially interact with cancer cells and inhibit their growth.
Antimicrobial Activity
Triazole compounds have been found to display antimicrobial activity . This compound, with its complex structure, could potentially be used in the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
Triazole compounds have been reported to have analgesic and anti-inflammatory activities . This compound could potentially be developed into a drug for pain and inflammation management.
Antioxidant Activity
Triazole compounds have been found to have antioxidant activity . This compound could potentially be used in the development of antioxidant drugs or supplements.
Antiviral Activity
Triazole compounds have been found to have antiviral activity . This compound could potentially be used in the development of new antiviral drugs.
Enzyme Inhibitors
Triazole compounds have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This compound could potentially be used in the development of new enzyme inhibitors.
Antitubercular Agents
Triazole compounds have been found to have antitubercular activity . This compound could potentially be used in the development of new antitubercular drugs.
Use in Energetic Materials
Some triazole-based compounds have been found to have potential applications as energetic materials . This compound, with its complex structure, could potentially be used in the development of new energetic materials.
properties
IUPAC Name |
2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-15-11-5-1-2-6-12(11)16(24)21(15)9-10-25-17-19-20-18-22(17)13-7-3-4-8-14(13)26-18/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDVAGNJIARHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C4N3C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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